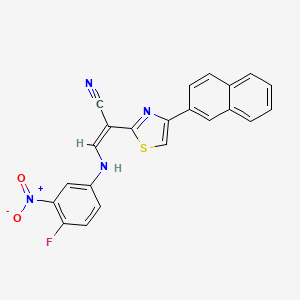
(Z)-3-((4-fluoro-3-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-((4-fluoro-3-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H13FN4O2S and its molecular weight is 416.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-3-((4-fluoro-3-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazole moiety linked to an acrylonitrile group and a nitrophenyl amine. The presence of these functional groups is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to this compound. The thiazole ring is known to enhance cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring has been associated with increased cytotoxicity. For instance, modifications that enhance hydrophobic interactions significantly improve the anticancer activity .
-
Case Studies :
- In a study involving various thiazole derivatives, compounds with similar structures showed IC50 values less than that of doxorubicin, indicating strong anticancer properties .
- Another report demonstrated that specific substitutions on the thiazole ring could enhance selectivity against human lung adenocarcinoma cells (A549), suggesting potential for targeted therapies .
Antimicrobial Activity
Thiazole-containing compounds have also exhibited significant antibacterial properties.
- Mechanism : The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity, leading to cell death .
-
Case Studies :
- A comparative analysis showed that thiazole derivatives had comparable activity against Gram-positive and Gram-negative bacteria, with some compounds demonstrating effectiveness similar to established antibiotics like norfloxacin .
- Specific derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting bacterial growth at low concentrations .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
(Z)-3-(4-fluoro-3-nitroanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN4O2S/c23-19-8-7-18(10-21(19)27(28)29)25-12-17(11-24)22-26-20(13-30-22)16-6-5-14-3-1-2-4-15(14)9-16/h1-10,12-13,25H/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKVWWVVNOMVOX-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=CNC4=CC(=C(C=C4)F)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=C\NC4=CC(=C(C=C4)F)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













